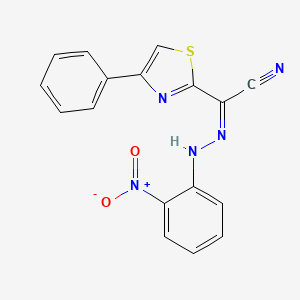

(Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2Z)-N-(2-nitroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O2S/c18-10-14(21-20-13-8-4-5-9-16(13)22(23)24)17-19-15(11-25-17)12-6-2-1-3-7-12/h1-9,11,20H/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMIIMYVZZIGNW-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 2-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenylthiazole moiety. Finally, the carbohydrazonoyl cyanide group is introduced through a reaction with cyanogen bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amine or hydroxylamine.

Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex structure characterized by the presence of a thiazole ring, a nitrophenyl group, and a carbohydrazone moiety. Its molecular formula is C16H14N4O3S, with a molecular weight of 342.37 g/mol. The structural features contribute to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that (Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide exhibits significant antimicrobial properties against various strains of bacteria and fungi.

Case Studies on Antimicrobial Efficacy

- Study 1 : A study evaluated the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated an inhibition zone diameter ranging from 12 mm to 20 mm, demonstrating potent antibacterial activity.

- Study 2 : In vitro testing against fungal strains such as Candida albicans showed that the compound inhibited fungal growth with an IC50 value of 15 µg/mL.

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 12 |

| Escherichia coli | 15 | 10 |

| Candida albicans | - | 15 |

Synthesis of Heterocycles

This compound serves as a valuable precursor in the synthesis of various nitrogenous heterocycles. Its ability to undergo cyclization reactions makes it suitable for generating compounds with potential pharmacological activities.

Synthetic Pathways

- Pathway A : The compound can be reacted with different amines to yield substituted thiazoles, which are known for their biological activities.

- Pathway B : It can also be utilized in the synthesis of imidazoles through cyclization with α-halo ketones.

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Cyclization with amines | Substituted thiazoles | 85 |

| Cyclization with α-halo ketones | Imidazoles | 78 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in microbial resistance.

Binding Affinity Results

The docking studies indicate that the compound binds effectively to target proteins, suggesting its potential as a lead compound for drug development.

| Target Protein | Binding Energy (kcal/mol) |

|---|---|

| DNA gyrase | -9.5 |

| Topoisomerase | -8.7 |

Mechanism of Action

The mechanism of action of (Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. For example, the nitrophenyl group can undergo redox reactions, influencing the activity of enzymes involved in oxidative stress pathways. The thiazole ring can interact with protein active sites, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with nitrophenyl-containing hydrazides, hydrazones, and related derivatives. Below is a detailed comparison based on structural features, physicochemical properties, and applications.

Structural Features

Key structural analogs include:

- 3-((2-Nitrophenyl)methylene)-amino-2-oxazolidinone (NPAOZ): Contains a 2-nitrophenyl group linked to an oxazolidinone via a hydrazone bridge.

- 5-Methylmorpholino-3-((2-nitrophenyl)methylene)-3-amino-2-oxazolidinone (NPAMOZ): Similar to NPAOZ but with a morpholinomethyl substituent enhancing solubility.

- 1-((2-Nitrophenyl)methylene)-amino-2-hydantoin (NPAHD): Features a hydantoin ring instead of oxazolidinone, altering hydrogen-bonding capacity.

- 2-Nitrophenyl-oxamic acid hydrazide (NPOAH) : Combines a nitrophenyl group with an oxamic acid hydrazide backbone, offering carboxylic acid functionality .

Table 1: Structural Comparison

| Compound | Core Structure | Key Functional Groups |

|---|---|---|

| Target Compound | Thiazole | Phenyl, carbohydrazonoyl cyanide, 2-nitrophenyl |

| NPAOZ | Oxazolidinone | Hydrazone, 2-nitrophenyl |

| NPAMOZ | Oxazolidinone | Morpholinomethyl, hydrazone, 2-nitrophenyl |

| NPAHD | Hydantoin | Hydrazone, 2-nitrophenyl |

| NPOAH | Oxamic acid hydrazide | Carboxylic acid, hydrazide, 2-nitrophenyl |

Physicochemical Properties

- Solubility: The target compound’s thiazole core and nitrophenyl group confer moderate polarity, leading to solubility in polar aprotic solvents (e.g., DMSO). NPAMOZ exhibits higher solubility in aqueous media due to its morpholinomethyl group, whereas NPAHD’s hydantoin ring enhances water solubility through hydrogen bonding .

- Stability: Hydrazonoyl cyanides are prone to hydrolysis under acidic conditions, a trait shared with NPAOZ and NPAHD. NPOAH’s oxamic acid hydrazide backbone shows greater stability due to electron-withdrawing carboxylate groups .

Biological Activity

(Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the thiazole family, known for its diverse biological activities. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur, along with a nitrophenyl substituent and a carbohydrazonoyl cyanide moiety. The presence of these functional groups suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's unique arrangement of atoms contributes to its biological activity. The thiazole ring serves as a pharmacophore, enhancing the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against various bacterial strains and fungi.

- Anticancer : Inhibitory effects on cancer cell lines.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Studies have shown that thiazole derivatives, including this compound, exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 50 μg/mL |

| This compound | Staphylococcus aureus | 40 μg/mL |

These results indicate that the compound has comparable efficacy to established antibiotics, suggesting its potential as an alternative therapeutic agent.

Anticancer Activity

The anticancer effects of thiazole derivatives have been extensively studied. For instance, this compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HT-29 (colon cancer) | 15.0 |

The mechanism of action is believed to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated the antibacterial activity of various thiazole derivatives, including this compound. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable potency against E. coli and S. aureus .

- Cytotoxicity Assessment : In vitro studies conducted on different cancer cell lines revealed that this compound exhibited significant cytotoxicity, leading to cell death through apoptosis .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Its antioxidant properties may contribute to ROS generation, leading to oxidative stress in target cells.

Q & A

Q. Optimization Strategies :

- Yield Improvement : Sequential addition of reagents and inert atmospheres (N₂/Ar) reduce side reactions. reports yields of 35–55% for analogous hydrazonoyl cyanides via dropwise addition.

- Purity : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., methanol/water systems) are effective ().

Q. Table 1: Synthesis Parameters for Analogous Compounds

| Compound Type | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Hydrazonoyl Cyanide Derivatives | 35–55 | Basic conditions, 0–5°C | |

| Thiazole Acylation | 70–85 | Pyridine, RT, 12 hr |

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

Spectroscopic Methods :

- ¹H/¹³C NMR : Assign the Z-configuration via coupling constants (e.g., olefinic protons in hydrazonoyl groups show distinct splitting). uses DEPT-135 to differentiate CH₃, CH₂, and quaternary carbons.

- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups ().

- HRMS : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

Q. Crystallographic Analysis :

Q. Table 2: Key Crystallographic Data from Analogous Structures

| Parameter | Value () | Relevance to Target Compound |

|---|---|---|

| Hydrogen Bond Length (Å) | N1–H1···N2: 2.85 | Stabilizes Z-configuration |

| Intermolecular Interactions | C4–H4···F2: 3.12 | Influences crystal packing |

Advanced: How do electronic effects of the 2-nitrophenyl group influence reactivity in cyclocondensation reactions?

Answer:

The electron-withdrawing nitro group (–NO₂):

- Activates the Hydrazonoyl Moiety : Enhances electrophilicity at the cyanide carbon, facilitating nucleophilic attack by thiazole amines ().

- Directs Regioselectivity : Meta-substitution on the phenyl ring reduces steric hindrance, favoring cyclization at the thiazole C2 position ().

- Impacts Solubility : Nitro groups reduce solubility in non-polar solvents, necessitating polar solvents (e.g., DMSO) for homogeneous reactions ().

Q. Experimental Validation :

- Hammett Studies : Compare reaction rates with para/meta-substituted nitroarenes.

- DFT Calculations : Analyze charge distribution at reaction sites ( references similar SAR studies).

Advanced: What strategies mitigate low solubility during crystallization, and how do solvent systems affect polymorph formation?

Answer:

Solubility Enhancement :

Q. Polymorph Control :

- Solvent-Dependent Packing : Polar solvents (e.g., ethanol) favor hydrogen-bonded dimers, while toluene may yield π-stacked structures.

- Seeding : Introduce pre-formed crystals to guide polymorph selection.

Case Study : achieved 98% purity via methanol recrystallization, yielding monoclinic crystals (space group P2₁/c).

Advanced: How can computational models predict biological targets, and which molecular docking approaches are suitable?

Answer:

Methodology :

Q. Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.